Poly(2'-methylthioadenylic acid)
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Description
Poly(2'-methylthioadenylic acid) is a useful research compound. Its molecular formula is C23H46N7O7PS and its molecular weight is 595.7. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-Methylthioadenosine 5-monophosphate is the P2Y12 receptor . The P2Y12 receptor is a G-protein-coupled receptor (GPCR) that plays a crucial role in platelet aggregation .
Mode of Action
2-Methylthioadenosine 5-monophosphate acts as a selective and direct antagonist of the P2Y12 receptor . It inhibits ADP-dependent platelet aggregation by blocking the activation of the P2Y12 receptor . This interaction results in the inhibition of agonist-mediated αIIbβ3 activation in platelets .
Biochemical Pathways
The action of 2-Methylthioadenosine 5-monophosphate on the P2Y12 receptor affects the ADP-dependent platelet aggregation pathway . By inhibiting the P2Y12 receptor, it disrupts the normal signaling pathway that leads to platelet aggregation. This can have downstream effects on blood clotting and thrombus formation.
Pharmacokinetics
It is known that the compound is a solid and soluble in water , which may influence its absorption and distribution in the body.
Result of Action
The primary molecular effect of 2-Methylthioadenosine 5-monophosphate is the inhibition of ADP-dependent platelet aggregation . On a cellular level, this results in a decrease in platelet aggregation, which can affect the formation of blood clots.
Biochemical Analysis
Biochemical Properties
2-Methylthioadenosine 5-monophosphate inhibits agonist-mediated α IIb β 3 activation in platelets . It does not significantly inhibit thrombin, PAR1-AP, PAR4-AP, or ADP-mediated platelet Ca 2+ mobilization . It fails to inhibit Ca 2+ mobilization in P2Y 12 -deficient mouse platelets and does not raise cAMP or induce vasodilator-stimulated phosphoprotein phosphorylation in wild-type platelets .
Cellular Effects
The cellular effects of 2-Methylthioadenosine 5-monophosphate are primarily seen in its ability to inhibit ADP-dependent platelet aggregation . This inhibition can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-Methylthioadenosine 5-monophosphate involves its role as a selective and direct P2Y12 antagonist . It exerts its effects at the molecular level through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it is a stable compound with a solubility of 20 mg/mL in water .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N5O7PS/c1-25-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(23-10)2-22-24(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTFTCNRRAQHEQ-KQYNXXCUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N5O7PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70221068 |
Source
|
Record name | Poly(2'-methylthioadenylic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70221068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70804-88-5 |
Source
|
Record name | Poly(2'-methylthioadenylic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70221068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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